

Decoding the Venlafaxine-d6 Certificate of Analysis: A Technical Guide

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Compound of Interest

Compound Name: Venlafaxine-d6

Cat. No.: B15616177

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For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like **Venlafaxine-d6** is a critical document. It provides the necessary assurance of identity, purity, and quality, which are fundamental for the accuracy and reproducibility of bioanalytical and metabolic studies. This in-depth guide explains the core components of a **Venlafaxine-d6** CoA, detailing the analytical methodologies employed and presenting the data in a clear, structured format.

Understanding the Core Data of a Venlafaxine-d6 CoA

A typical Certificate of Analysis for **Venlafaxine-d6** quantifies several key parameters. These are summarized below, with representative data presented in tabular format for clarity.

Table 1: Identification and Chemical Properties

Parameter	Specification
Product Name	(±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6)
CAS Number	1062606-12-5[1][2]
Molecular Formula	C ₁₇ H ₂₁ D ₆ NO ₂ • HCl[1][2]
Molecular Weight	319.9 g/mol [1]
Appearance	White to Off-White Solid[2]
Solubility	Soluble in Methanol, Chloroform (Slightly)[2][3]

Table 2: Purity and Isotopic Distribution

Analytical Test	Specification	Result
Purity (by HPLC)	≥98%[1]	98.15% (at 202 nm)[2]
Isotopic Purity	≥95% d6	99.9%[2]
Isotopic Distribution	Report Results	d0=0.00%, d1=0.00%, d2=0.00%, d3=0.00%, d4=0.04%, d5=0.58%, d6=99.38%[2]

Table 3: Identity Confirmation

Analytical Test	Specification	Result
¹ H-NMR Spectroscopy	Conforms to Structure	Conforms[2]
Mass Spectrometry (MS)	Conforms to Structure	Conforms[2]

Experimental Protocols: The Methodologies Behind the Data

The quantitative data presented in a CoA is the result of rigorous analytical testing. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method separates **Venlafaxine-d6** from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 μ m particle size) is commonly used.[4]
- Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent like methanol or acetonitrile.[4][5] The composition can be isocratic (constant) or a gradient (varied over time).
- Flow Rate: Typically around 1.0 mL/min.[6]
- Detection: UV detection at a wavelength where Venlafaxine absorbs, such as 225 nm or 229 nm.[7][8]
- Quantification: The purity is determined by calculating the area of the **Venlafaxine-d6** peak as a percentage of the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS confirms the molecular weight and the isotopic labeling of the compound.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization: Electrospray Ionization (ESI) in positive ion mode is typical for this compound.[9]
- Analysis Mode: For identity, a full scan is performed to determine the parent ion's mass-to-charge ratio (m/z). For use in quantitative studies, Multiple Reaction Monitoring (MRM) is common, where a specific precursor ion is fragmented, and a resulting product ion is monitored. The precursor to product ion transition for **Venlafaxine-d6** is often m/z 284.4 \rightarrow 121.0.[9]

- Isotopic Purity Assessment: The relative intensities of the mass signals corresponding to the unlabeled (d0) and partially deuterated (d1-d5) species are measured and compared to the fully deuterated (d6) species to calculate the isotopic purity.[2][7]

Nuclear Magnetic Resonance (^1H -NMR) Spectroscopy for Structural Confirmation

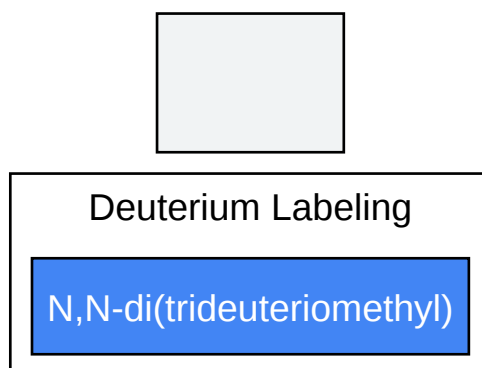
^1H -NMR provides detailed information about the chemical structure of the molecule, confirming the identity and the position of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
- Solvent: A deuterated solvent in which the sample is soluble, such as Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl_3).[10]
- Analysis: The ^1H -NMR spectrum of **Venlafaxine-d6** is compared to the spectrum of its non-deuterated counterpart. The absence of signals from the N,N-dimethyl protons confirms the successful deuteration at this position. The remaining signals in the spectrum must be consistent with the rest of the molecular structure.

Visualizing Key Information

Diagrams can simplify complex information, providing an at-a-glance understanding of structures, workflows, and relationships.

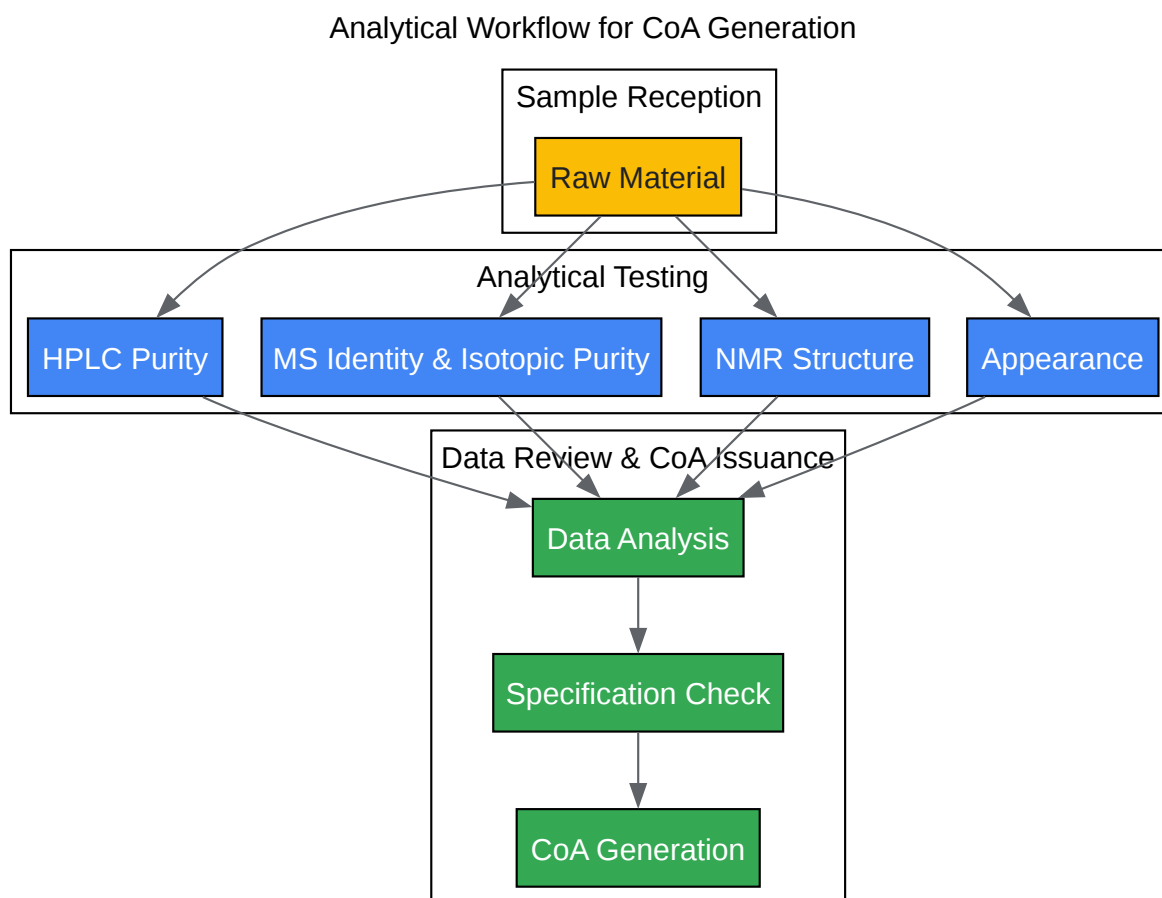
Chemical Structure of Venlafaxine-d6



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Chemical Structure of **Venlafaxine-d6**

The diagram above illustrates the chemical structure of Venlafaxine, highlighting the position of the six deuterium atoms on the N,N-dimethyl group. This isotopic labeling is crucial for its function as an internal standard in mass spectrometry-based analyses, as it ensures co-elution with the unlabeled analyte while being distinguishable by its higher mass.

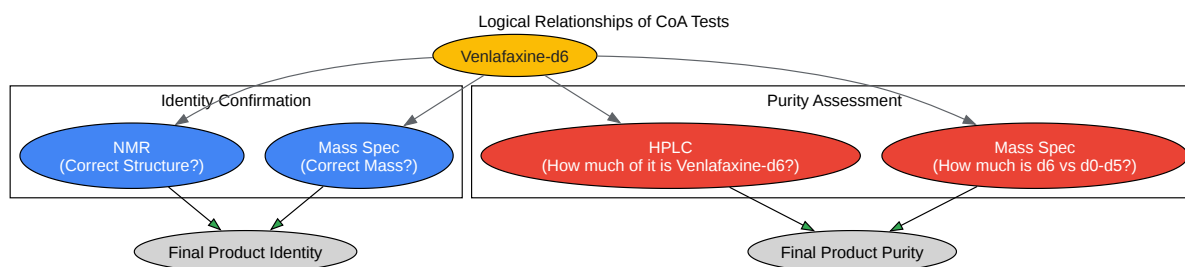


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Analytical Workflow for CoA Generation

This workflow diagram outlines the process from receiving the raw material to the final generation of the Certificate of Analysis. Each batch of **Venlafaxine-d6** undergoes a series of

analytical tests. The results are then analyzed and compared against pre-defined specifications. If all specifications are met, the CoA is generated and approved.



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Logical Relationships of CoA Tests

This diagram illustrates the logical connection between the different analytical tests performed. NMR and Mass Spectrometry primarily confirm the identity of the compound—that it is indeed **Venlafaxine-d6** with the correct molecular structure and mass. HPLC and the isotopic analysis by Mass Spectrometry then assess its purity—determining the percentage of the material that is the desired compound and the extent of its deuteration. Together, these tests provide a comprehensive quality profile of the **Venlafaxine-d6** standard.

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